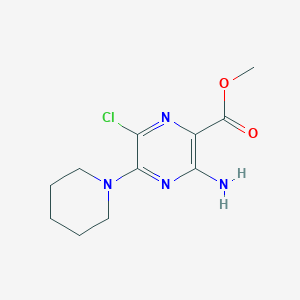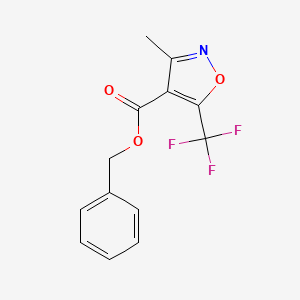![molecular formula C12H7Cl2F3O2 B3041059 {5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol CAS No. 259243-86-2](/img/structure/B3041059.png)
{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol
Overview
Description
{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol is a chemical compound known for its unique structural properties and significant applications in various fields. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring through a methanol group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is the GABA A receptor and glutamate-gated chloride (GluCl) channels in insects . These receptors play a crucial role in the central nervous system of insects, regulating the flow of chloride ions across the cell membrane and thereby controlling the excitability of neurons .
Mode of Action
The compound acts by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage disrupts the normal functioning of the central nervous system in insects, leading to hyperexcitation of their nerves and muscles .
Biochemical Pathways
The compound affects the γ-aminobutyric acid (GABA) system and chloride ion channels of pests . By interrupting these pathways, it disrupts normal neuronal function and cellular development . In the environment, the compound can undergo reduction, oxidation, hydrolysis, or photolysis to form various degradation products .
Pharmacokinetics
It is known that the compound is a white, solid powder with a moldy odor .
Result of Action
The result of the compound’s action is the hyperexcitation of contaminated insects’ nerves and muscles , leading to their eventual death . This makes the compound an effective insecticide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, sunlight can slightly degrade the compound . . Therefore, the environment in which the compound is used can affect its effectiveness as an insecticide.
Preparation Methods
The synthesis of {5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol typically involves several steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with ethyl cyanoacetate under diazotization conditions to form a diazonium salt. This intermediate is then subjected to cyclization with formaldehyde in the presence of an organic solvent and inert gas protection to yield the desired product .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds, including pyrazoles and pyridines, which have significant biological activities . In biology and medicine, this compound is studied for its potential as an insecticide and its effects on insect nervous systems . It is also used in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol can be compared with other similar compounds, such as fipronil and ethiprole. These compounds share structural similarities, including the presence of dichloro and trifluoromethyl groups attached to a phenyl ring. each compound has unique properties and applications. For instance, fipronil is widely used as a broad-spectrum insecticide, while ethiprole is known for its effectiveness against specific pests like plant hoppers and aphids .
Properties
IUPAC Name |
[5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-4,18H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRXRPABDTBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate](/img/structure/B3040977.png)
![[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate](/img/structure/B3040978.png)
![2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B3040982.png)
![N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040984.png)
![N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040985.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea](/img/structure/B3040986.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea](/img/structure/B3040988.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3040991.png)
![N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040993.png)
![N-(3-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040994.png)
![N1-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloroacetamide](/img/structure/B3040995.png)

![N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide](/img/structure/B3040999.png)
